molecular formula C18H27N3O2 B8068834 M2 ion channel blocker

M2 ion channel blocker

Cat. No.: B8068834
M. Wt: 317.4 g/mol
InChI Key: KKMJGUDIUVOQTI-STWSTGMMSA-N
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Description

The M2 ion channel is a proton-selective channel encoded by the influenza A virus. It plays a critical role in viral replication by facilitating the acidification of the viral interior during endosomal trafficking, enabling the release of viral genetic material into host cells . M2 blockers, such as amantadine and rimantadine, inhibit this proton conductance, thereby preventing viral uncoating. These drugs were historically used to treat influenza A infections but have faced limitations due to widespread resistance caused by mutations in the M2 transmembrane domain (e.g., S31N, V27A) .

Key structural features of the M2 channel include a tetrameric assembly of α-helical subunits, with a pore lined by residues such as His37 and Trp41, which are critical for proton gating and drug binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M2 ion channel blockers involves the creation of molecules that can effectively bind to the M2 transmembrane proton channel. One approach is the development of diazabicyclooctane derivatives with a constant positive charge of +2, which blocks proton diffusion through the channel . Molecular dynamics simulations are used to study the temperature fluctuations in the M2 structure and the ionization states of histidine residues at physiological pH values .

Industrial Production Methods: Industrial production of M2 ion channel blockers typically involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, ensuring that the final product is effective in inhibiting the M2 ion channel. The production methods may include multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Chemical Reactions and Mechanisms of Action

The mechanism of action for M2 ion channel blockers primarily involves their interaction with specific residues within the M2 channel, particularly at the binding sites formed by residues Val27, Ser31, Gly34, and His37.

Binding Mechanism

  • Protonation Effects : The binding of inhibitors like amantadine and rimantadine alters the protonation states of key residues in the M2 channel, particularly His37. This change affects the channel's conformation and its ability to conduct protons.

  • Electrostatic Interactions : The ammonium group of inhibitors interacts with negatively charged residues (e.g., Asp24), facilitating their entry into the channel. This interaction is crucial for stabilizing the inhibitor within the binding pocket.

  • Hydration Dynamics : The presence of water molecules in the binding site is essential for maintaining channel stability. Binding of inhibitors often leads to dehydration of the channel, disrupting water wire formation necessary for proton transport .

Multiscale Reactive Molecular Dynamics (MS-RMD)

Recent studies utilizing MS-RMD have provided insights into how these inhibitors stabilize excess protonic charge within the channel. This methodology captures dynamic interactions between hydrated protons and protein atoms, revealing how inhibitors mimic hydronium ions, thereby enhancing their effectiveness .

Comparative Binding Affinities

Research has shown that different structural modifications in inhibitors can significantly affect their binding affinities to the M2 channel:

CompoundBinding Affinity (kcal/mol)IC50 (μM)
Amantadine-7.116.0
Rimantadine-8.07.1
Pyrrole-substituted cyclooctylamine-6.530
Hexamethylene amiloride-9.0ND

*ND indicates "not determined" due to experimental limitations .

Resistance Mechanisms

The emergence of resistant strains has been linked to mutations in critical residues such as Ser31 and Val27, which alter inhibitor binding sites and reduce drug efficacy:

  • S31N Mutation : This mutation significantly decreases amantadine's effectiveness, highlighting the need for alternative therapeutic strategies.

  • V27A Mutation : Similar effects on binding affinity were observed, emphasizing the importance of these residues in drug design .

Structural Insights from X-ray Crystallography

Recent high-resolution X-ray crystal structures have provided detailed insights into the binding modes of M2 blockers:

  • Pore-Binding Model : Inhibitors typically occupy a central position within the pore formed by Val27 and Gly34, effectively blocking proton conduction.

  • Peripheral Binding Sites : Some structures reveal additional binding sites outside the main pore, suggesting alternative mechanisms of inhibition that could be exploited in drug design .

Dynamic Changes Upon Binding

Binding induces conformational changes in the M2 channel that facilitate or inhibit proton transport:

  • The Trp41 gate becomes more hydrated upon inhibitor binding, which increases its conductance state.

  • Changes in electrostatic potential within the channel upon inhibitor binding can influence proton diffusion rates .

Scientific Research Applications

Recent Research Findings

  • Virtual Screening for New Inhibitors :
    A study utilized virtual screening to identify novel dual inhibitors targeting both wild-type and mutant forms of the M2 ion channel. This approach yielded several promising compounds with potential antiviral activity against resistant strains of Influenza A .
  • Natural Compounds as Inhibitors :
    Research has shown that various natural extracts can yield effective M2 inhibitors. For instance, a screen of over 250,000 compounds identified hexamethylene amiloride and a triazine derivative as new chemotypes with significant antiviral activity .
  • Drug Resistance Mechanisms :
    The emergence of drug-resistant strains has prompted investigations into the mechanisms underlying resistance, particularly focusing on mutations like S31N in the M2 protein. Understanding these mechanisms is essential for developing next-generation inhibitors .

Amantadine and Rimantadine

  • Clinical Use : Both drugs have been used to treat Influenza A infections effectively. However, their efficacy has diminished due to widespread resistance.
  • Resistance Mechanism : The S31N mutation in the M2 protein significantly reduces the binding affinity of these drugs, necessitating the search for alternative therapies .

Novel Inhibitors from Natural Sources

  • Screening Results : In a high-throughput screening of natural compounds, several new inhibitors were identified that showed comparable efficacy to traditional adamantanes but with different structural features .
  • Structure-Activity Relationship (SAR) : Studies indicated that hydrophobicity plays a critical role in potency; more hydrophobic compounds tend to exhibit stronger inhibition of the M2 channel .

Data Tables

Compound NameTypeEC50 (µM)Mechanism of Action
AmantadineSynthetic0.5Blocks proton conduction
RimantadineSynthetic0.8Blocks proton conduction
Hexamethylene AmilorideNatural1.1Blocks proton conduction
Triazine DerivativeNatural12Blocks proton conduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Influenza C and D Virus M2 Proteins

Influenza C (CM2) and D (DM2) viruses encode analogous ion channels, but their drug sensitivity and biophysical properties differ significantly:

Property Influenza A M2 Influenza C CM2 Influenza D DM2
Primary Function Proton conductance Proton conductance Proton conductance
Drug Sensitivity Amantadine-sensitive (wild-type) Amantadine-insensitive Amantadine-insensitive
Critical Residues His37, Trp41 Phe20, Asp22 Tyr72, Lys76
Gating Voltage (Vmid) -150 mV -141 mV -146 mV
Resistance Mutations S31N, V27A N/A Y72A, K76A

Key Findings :

  • CM2 and DM2 lack amantadine sensitivity due to structural divergence in the pore region. For example, DM2’s ion channel activity is modulated by the YxxxK motif (Tyr72, Lys76), which is absent in influenza A M2 .
  • DM2 shares closer functional homology with CM2 than with influenza A M2, as shown by similar reversal potentials (−21 mV vs. −22 mV) and gating voltage dependencies .

Non-Influenza Ion Channel Blockers

Comparisons with blockers targeting other ion channels highlight mechanistic and structural differences:

Compound Target Channel Mechanism IC₅₀/Ki Voltage Dependence
Amantadine Influenza A M2 Pore blockage via His37 binding Ki = 0.2–5 μM pH-dependent
ArgTX-636 NMDA receptor Pore occlusion (M3/M2 helices) IC₅₀ = 0.3 μM Use-dependent
TBA (tetrabutylammonium) GLIC channel Open-channel block IC₅₀ = 10–40 μM Voltage-independent
PhTx (philanthotoxin) CNGA1 channel Multi-step pore obstruction IC₅₀ = 0.1 μM Extrinsic voltage sensitivity

Key Findings :

  • ArgTX-636 and PhTx exhibit use-dependent and multi-step blocking mechanisms, respectively, contrasting with amantadine’s pH-dependent action .
  • TBA blocks GLIC channels via hydrophobic interactions in the transmembrane pore, with IC₅₀ values 10–40 μM, significantly higher than amantadine’s potency against M2 .

Resistance Profiles

  • Influenza A M2 : Resistance mutations (e.g., S31N) reduce amantadine binding affinity by altering pore geometry and electrostatic interactions .

Structural and Functional Insights

  • M2 vs. NMDA Blockers : While both M2 and NMDA blockers target pore-lining residues (e.g., M2’s His37 vs. NMDA’s GluN1/2A M2-loop), their binding kinetics differ. ArgTX-636 requires a partially open NMDA channel for access, whereas amantadine binds M2 in a pH-dependent closed state .
  • Role of Voltage Sensitivity : Unlike PhTx, which shows extrinsic voltage dependence due to permeant ion displacement, M2 blockers like amantadine exhibit intrinsic pH-dependent gating .

Biological Activity

The M2 ion channel, a protein integral to the life cycle of the influenza A virus, plays a crucial role in viral uncoating and pH regulation within host cells. M2 ion channel blockers, such as amantadine and rimantadine, have been extensively studied for their antiviral properties. This article provides a detailed examination of the biological activity of M2 ion channel blockers, including their mechanisms of action, structure-activity relationships (SAR), and recent advancements in inhibitor design.

M2 channels are proton-selective ion channels that facilitate the influx of protons into the viral interior during endosomal acidification. This process is essential for the uncoating of viral ribonucleoproteins (vRNPs) and subsequent viral replication. The M2 protein is activated at low pH levels (below 6.5), allowing protons to flow through its channel, which is critical for maintaining the virus's infectivity .

Key Points:

  • Proton Conductance : The M2 channel exhibits a significantly higher permeability to protons compared to alkali metal ions, with optimal activity occurring in acidic environments .
  • Drug Binding : Amantadine and rimantadine bind within the M2 channel's pore, obstructing proton conductance and inhibiting viral replication .

Structure-Activity Relationships (SAR)

Recent studies have revealed diverse chemical structures that can effectively inhibit M2 channel activity. These findings highlight the potential for developing new antiviral agents with improved efficacy against resistant strains of influenza A.

Compound NameStructure TypeEC50 (µM)Mechanism of Action
AmantadineAdamantane derivative0.1Blocks proton conductance
RimantadineMethyl derivative0.5Similar to amantadine
Hexamethylene amilorideAmiloride analog1.1Inhibits proton flux in liposome assays
TriazineNovel compound12Inhibits proton conductance

Findings :

  • Hexamethylene amiloride showed a high level of inhibition (89.9%) against wild-type M2 at 100 µM concentration, comparable to amantadine .
  • Structural modifications in adamantane derivatives have led to compounds with varying potencies, emphasizing the importance of hydrophobicity in enhancing inhibitory activity .

Case Study 1: Resistance Mechanisms

Research has demonstrated that certain mutations in the M2 protein, such as the S31N mutation, confer resistance to traditional M2 blockers like amantadine and rimantadine. A study involving serial passaging of influenza strains showed that viruses with this mutation exhibited significantly reduced susceptibility to these drugs while maintaining pathogenicity .

Case Study 2: Novel Inhibitors

A recent investigation identified several novel compounds that target both lumenal and peripheral binding sites within the M2 channel. These compounds were shown to maintain antiviral efficacy against rimantadine-resistant strains in vitro, suggesting a promising avenue for overcoming drug resistance .

Recent Advancements

Innovative approaches in drug design have led to the identification of new classes of M2 inhibitors that target different sites within the ion channel. For instance:

  • Site-Directed Inhibitors : Compounds such as M2WJ332 have been developed to specifically target non-canonical binding sites on the M2 protein, demonstrating potent antiviral effects against resistant strains .
  • Combination Therapies : Research indicates that combining traditional M2 blockers with newly identified inhibitors can enhance therapeutic outcomes and reduce the likelihood of resistance development .

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying M2 ion channel activity and blocker efficacy?

  • Methodological Answer:

  • Xenopus laevis oocytes are widely used to test ion channel activity due to their large cell size and compatibility with electrophysiological techniques (e.g., voltage clamping). For example, influenza D virus M2 (DM2) ion channel activity was characterized by cloning DM2 into the pNCB1 shuttle vector and expressing it in oocytes .
  • Primary cell cultures (e.g., SD rat atrial cardiomyocytes) enable functional studies. Protocols include enzymatic digestion with collagenase, differential adhesion purification, and immunofluorescence staining using α-actin antibodies to validate cell identity .
  • In vitro assays like MTT-based cytotoxicity testing in 96-well plates quantify blocker efficacy by measuring cell viability via optical density (OD570 nm) and calculating IC50/IC90 values .

Q. How do M2 ion channel blockers disrupt viral replication mechanistically?

  • Methodological Answer:

  • M2 blockers (e.g., amantadine) inhibit proton flux through the channel, disrupting viral uncoating in endosomes and HA glycoprotein maturation in the Golgi apparatus. This was demonstrated by co-expressing M2 with HA in cell lines; amantadine reversed HA transport delays by neutralizing pH gradients .
  • Electrophysiological assays (patch-clamp) directly measure proton conductance inhibition. For instance, DM2 channel inhibition by novel compounds was tested using two-electrode voltage clamping in oocytes .

Advanced Research Questions

Q. What strategies address contradictions in M2 blocker efficacy across influenza strains?

  • Methodological Answer:

  • Genetic shift analysis : Compare M2 sequences from resistant vs. susceptible strains. For influenza D, mutations in the DM2 transmembrane domain (e.g., residue V27) correlate with reduced amantadine sensitivity. Site-directed mutagenesis followed by ion flux assays can validate these findings .
  • Cross-reactivity studies : Test blockers against M2 homologs (e.g., SARS-CoV-2 E protein channels) using molecular dynamics simulations. Vorobjev et al. (2021) designed E protein blockers by modeling channel-ligand interactions in silico and validating with electrophysiology .
  • Data reconciliation : Use meta-analysis frameworks to compare IC50 values across studies, accounting for variables like cell type (e.g., oocytes vs. HEK293) and assay duration .

Q. How can structural biology improve the design of M2 blockers with reduced off-target effects?

  • Methodological Answer:

  • Cryo-EM and NMR : Resolve high-resolution structures of M2-blocker complexes. For influenza A M2, these methods revealed hydrogen bonding between amantadine and residues S31 and G34, guiding rational drug design .
  • Molecular docking : Screen compound libraries against M2 channel pores. Vorobjev (2020) optimized blockers by simulating ligand binding free energies using GUI-BioPASED software .
  • Selectivity profiling : Test candidates against human ion channels (e.g., Kv11.1) to avoid cardiotoxicity. LUF7244, a Kv11.1 enhancer, was used to counteract hERG channel blockade while preserving M2 inhibition .

Q. What in vivo models best recapitulate M2 blocker resistance observed in human populations?

  • Methodological Answer:

  • Ferret models : Mimic human-like influenza transmission and immune responses. These models assess resistance emergence during serial viral passaging under suboptimal drug doses .
  • Transgenic mice expressing human M2: Evaluate pharmacokinetics and resistance mutations (e.g., L26F, V27A) in a controlled genetic background. These studies can be paired with deep sequencing to track quasispecies evolution .

Q. Data Contradiction Analysis

Q. Why do some studies report M2 blockers exacerbate microbiota dysbiosis despite antiviral efficacy?

  • Methodological Answer:

  • Gut microbiome profiling : In Drosophila models, AMP overexpression (triggered by immune pathway activation) altered microbial composition by suppressing susceptible taxa, allowing resistant strains to proliferate. Metagenomic sequencing (16S rRNA) and CFU counts quantify these shifts .
  • Dose-response reconciliation : Low-dose blockers may incompletely inhibit M2, creating selective pressure for resistant viruses, while high doses disrupt host ion channels (e.g., Ca²⁺ signaling), indirectly affecting microbiota. Dual RNA-seq (host-microbe) clarifies these interactions .

Properties

IUPAC Name

methyl (2S)-2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-16,20H,2-8,10H2,1H3/t12?,13?,14?,15?,16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJGUDIUVOQTI-STWSTGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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